molecular formula C19H18N6O B14446216 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one CAS No. 73477-92-6

2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one

Cat. No.: B14446216
CAS No.: 73477-92-6
M. Wt: 346.4 g/mol
InChI Key: FXSOCIZTVKHHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one typically involves the condensation of cyclohexanone with 4-aminobenzaldehyde in the presence of an alkaline condensing agent. The 4-amino group is optionally protected during this process. After condensation, the protective group is removed, and the resultant compound is diazotized and reacted with an alkali metal azide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and safety.

Chemical Reactions Analysis

2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the azido groups, leading to the formation of amines.

    Substitution: The azido groups can participate in substitution reactions, often forming new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one involves its ability to undergo photochemical reactions. The azido groups can be activated by light, leading to the formation of reactive intermediates that can interact with other molecules. This property is particularly useful in the development of photosensitive materials and in studying molecular interactions .

Comparison with Similar Compounds

Similar compounds to 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one include:

  • 4-phenyl-2,6-bis(4-azidophenyl)pyridine
  • 2,4,6-tris(4-azidophenyl)pyridine

These compounds share similar structural features and reactivity but differ in their specific applications and properties. The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in certain applications .

Properties

CAS No.

73477-92-6

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

2,6-bis(4-azidophenyl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C19H18N6O/c1-12-10-17(13-2-6-15(7-3-13)22-24-20)19(26)18(11-12)14-4-8-16(9-5-14)23-25-21/h2-9,12,17-18H,10-11H2,1H3

InChI Key

FXSOCIZTVKHHKA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)C(C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=C(C=C3)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.